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Tributyl[(pyren-1-yl)methyl]phosphanium bromide - 101363-28-4

Tributyl[(pyren-1-yl)methyl]phosphanium bromide

Catalog Number: EVT-14194872
CAS Number: 101363-28-4
Molecular Formula: C29H38BrP
Molecular Weight: 497.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tributyl[(pyren-1-yl)methyl]phosphanium bromide is a phosphonium salt characterized by the presence of a tributyl group and a pyrene moiety. This compound falls under the category of organophosphorus compounds, which are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique structural features of tributyl[(pyren-1-yl)methyl]phosphanium bromide make it a subject of interest in both academic and industrial research.

Source and Classification

Tributyl[(pyren-1-yl)methyl]phosphanium bromide can be synthesized through various chemical methods, often involving the reaction of pyrene derivatives with phosphonium precursors. Its classification as a phosphonium salt indicates that it contains a positively charged phosphorus atom bonded to four carbon-containing groups, including three butyl groups and one pyrene-substituted methyl group. This compound is part of a broader class of phosphonium salts that exhibit interesting electronic and steric properties, making them valuable in synthetic chemistry and materials science.

Synthesis Analysis

Methods

The synthesis of tributyl[(pyren-1-yl)methyl]phosphanium bromide typically involves multi-step procedures:

  1. Preparation of Phosphonium Salt: The initial step often includes the reaction of tributylphosphine with a suitable alkyl halide or an equivalent reagent to introduce the pyrene moiety.
  2. Formation of Bromide Salt: The final product is usually obtained by treating the resulting phosphonium compound with a bromide source, such as sodium bromide or hydrobromic acid.

Technical Details

The synthesis may also employ techniques such as:

  • Nucleophilic Substitution Reactions: Utilizing nucleophiles to replace halides in alkyl halides.
  • Oxidative Coupling: In some cases, oxidative conditions might be applied to facilitate the formation of the desired phosphonium structure.
Molecular Structure Analysis

Structure

Tributyl[(pyren-1-yl)methyl]phosphanium bromide features a central phosphorus atom bonded to three butyl groups and one pyren-1-ylmethyl group. The molecular structure can be represented as follows:

C12H18BrP\text{C}_{12}\text{H}_{18}\text{BrP}

Data

Key structural data include:

  • Molecular Weight: Approximately 292.3 g/mol
  • Molecular Formula: C_{15}H_{22}BrP
    These characteristics contribute to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Tributyl[(pyren-1-yl)methyl]phosphanium bromide can participate in various chemical reactions, including:

  • Nucleophilic Substitution: Acting as an electrophile in reactions with nucleophiles.
  • Coordination Chemistry: Forming complexes with transition metals due to the electron-donating nature of the phosphorus atom.

Technical Details

The reactivity patterns are influenced by the steric bulk of the tributyl groups and the electronic properties imparted by the pyrene moiety, which can stabilize certain intermediates or transition states during reactions.

Mechanism of Action

Process

The mechanism by which tributyl[(pyren-1-yl)methyl]phosphanium bromide exerts its chemical effects typically involves:

  1. Electrophilic Attack: The positively charged phosphorus atom attracts nucleophiles.
  2. Formation of Intermediates: These interactions lead to transient species that can undergo further transformations.

Data

The efficiency and selectivity of these reactions depend on factors such as solvent choice, temperature, and the presence of catalysts.

Physical and Chemical Properties Analysis

Physical Properties

Tributyl[(pyren-1-yl)methyl]phosphanium bromide is generally characterized by:

  • Appearance: Typically appears as a yellowish solid.
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under ambient conditions but may decompose upon exposure to strong acids or bases.
  • Reactivity: Exhibits typical behavior expected from phosphonium salts, including nucleophilic reactivity.
Applications

Scientific Uses

Tributyl[(pyren-1-yl)methyl]phosphanium bromide finds applications in several scientific fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: Investigated for its potential use in creating novel materials with specific electronic or optical properties due to its unique molecular structure.
  • Catalysis: Explored for its role in catalytic processes, particularly those involving phosphorus-containing compounds.
Mechanistic Insights into Polynucleotide Interactions

Binding Modes with Single-Stranded Nucleic Acids

PMTP exhibits distinctly heterogeneous binding modalities when interacting with single-stranded polynucleotides, with the dominant mechanism highly dependent on both nucleic acid composition and solution conditions [2]:

Table 1: Binding Modes of PMTP with Single-Stranded Polynucleotides at Low Ionic Strength

PolymerDominant Binding ModeFluorescence SignatureMolecular Interpretation
Polyguanylic acid (poly[G])Dual Mode: External ionic binding AND IntercalationExcimer formation (external); Quenched monomer fluorescence (intercalation)External binding driven by electrostatic attraction between phosphonium (+) and phosphate backbone (-); Intercalation enabled by π-π stacking between pyrene and guanine bases
Polyadenylic acid (poly[A])External Ionic Binding OnlyExcimer formationElectrostatic interactions dominant; Steric hindrance or base geometry prevents intercalation
Polyinosinic acid (poly[I])External Ionic Binding OnlyExcimer formationSimilar to poly[A]; Hypoxanthine base structure incompatible with stable intercalation
Polycytidylic acid (poly[C])Mixed Mode: Partial Intercalation + External BindingIntermediate excimer and monomer signalsPartial insertion of pyrene between cytosine bases, combined with external electrostatic binding
Single-Stranded DNA (ssDNA)Dual Mode: Intercalation + External BindingExcimer and monomer fluorescenceHeterogeneous base composition allows both binding modes; Specificity varies with sequence

Fluorescence spectroscopy provides critical insights: External ionic binding promotes PMTP self-association along the polynucleotide chain, leading to characteristic excimer emission (broad peak ~480 nm). In contrast, intercalation isolates PMTP molecules between bases, yielding monomer emission (~376 nm and ~396 nm) that is often quenched via charge-transfer interactions [2]. Time-resolved fluorescence anisotropy decays further confirm restricted rotational diffusion during intercalative binding compared to the more mobile externally bound species.

Intercalative vs. Electrostatic Binding Dynamics in Double-Stranded DNA

PMTP's interaction with double-stranded DNA (dsDNA) demonstrates a more constrained binding profile than with single-stranded forms. The dominant mechanism shifts significantly under physiological ionic conditions:

  • Low Ionic Strength (≤0.05 M NaCl): PMTP engages dsDNA through both partial and full intercalation, alongside significant external electrostatic binding. The phosphonium cation's positive charge drives strong initial electrostatic attraction to the negatively charged phosphate backbone, facilitating subsequent intercalative insertion of the pyrenyl moiety. This dual binding is detectable through hypochromism in absorption spectra and fluorescence quenching [7].
  • High Ionic Strength (≥0.2 M NaCl): Elevated ion concentrations effectively shield electrostatic interactions. Under these conditions, external binding is substantially suppressed. Crucially, intercalative binding persists, particularly in regions with accessible base pairs or structural flexibility, evidenced by residual fluorescence quenching and anisotropy changes [2] [7]. This resilience highlights the strength of the intercalative stacking interactions compared to the purely electrostatic component.

Unlike classical intercalators (e.g., ethidium bromide), PMTP's phosphonium group introduces steric and electrostatic constraints. Molecular modeling suggests a semi-intercalated pose may be favored in dsDNA, where the pyrene inserts partially while the bulky tributylphosphonium group remains in the major or minor groove, potentially contributing to backbone destabilization or groove widening [4] [7]. This binding mode differs significantly from the deep intercalation observed with uncharged polyaromatics.

Sequence-Specific Affinity for Guanine-Rich Regions

PMTP exhibits pronounced sequence-selective binding, with its strongest and most thermodynamically favorable interactions occurring with guanine-rich polynucleotide regions. This specificity manifests across both single-stranded and double-stranded contexts:

Table 2: Sequence Specificity of PMTP Binding

Nucleotide ContextInteraction CharacteristicsEvidenceProposed Mechanism
Poly[G] / G-quadruplexesStrongest binding; Forms charge-transfer complexDramatic fluorescence quenching; Distinctive absorption band changesCharge transfer from electron-rich guanine (highest occupied molecular orbital - HOMO) to excited-state pyrene (lowest unoccupied molecular orbital - LUMO)
Poly[A] / Poly[I] / Poly[C]Weaker binding; Primarily electrostaticExcimer formation only; Minimal quenchingLack of favorable orbital energetics for charge transfer; Steric incompatibility for deep intercalation (poly[A])
G-C rich dsDNA regionsPreferred intercalation sitesEnhanced fluorescence quenching vs. A-T regionsG-C base pairs offer optimal π-stacking surface area and electronic properties for pyrene insertion

The formation of a charge-transfer complex between PMTP and guanine bases represents a key discovery. This complex involves partial electron transfer from guanine (acting as an electron donor) to the photoexcited pyrene moiety (acting as an electron acceptor) [2]. This interaction results in distinctive spectroscopic signatures:

  • Appearance of a new broad absorption band in the 450-500 nm range.
  • Pronounced quenching of pyrene monomer fluorescence.
  • Alterations in fluorescence lifetime components.

Guanine's status as the nucleotide base with the lowest oxidation potential makes it uniquely susceptible to this charge-transfer interaction. This specificity positions PMTP as a sensitive probe for identifying guanine-rich sequences, including non-canonical structures like G-quadruplexes [4].

Ionic Strength-Dependent Binding Isotherms and Thermodynamic Models

The binding affinity and mode of PMTP are exquisitely sensitive to ionic strength, reflecting the competition between electrostatic and hydrophobic/intercalative forces. Quantitative analysis reveals distinct thermodynamic regimes:

  • Low Ionic Strength (<0.1 M NaCl): Binding isotherms, analyzed via Scatchard plots, exhibit positive cooperativity for polymers like poly[G]. This indicates that initial binding events facilitate subsequent binding, likely due to polymer conformational changes or reduced electrostatic repulsion. The McGhee-von Hippel model, accounting for ligand exclusion effects, provides excellent fits. Binding constants (K) for poly[G] in this regime are high (~10⁶ M⁻¹), driven by the synergistic combination of electrostatic attraction and intercalative stabilization [2].
  • High Ionic Strength (≥0.2 M NaCl): Increased salt concentration dramatically weakens electrostatic binding. Consequently:
  • Binding to poly[A], poly[I], and poly[C] becomes negligible.
  • Poly[G] binding persists but shifts exclusively to intercalation, reflected in a significant decrease in the binding constant (K ~10⁴–10⁵ M⁻¹).
  • Scatchard plots transition to non-cooperative or weakly negative cooperative profiles, suggesting that bound PMTP molecules hinder nearby binding sites due to steric exclusion without polymer conformational assistance [2].

Table 3: Ionic Strength Effects on PMTP Binding Thermodynamics

ParameterLow Ionic Strength (≤0.05 M NaCl)High Ionic Strength (≥0.2 M NaCl)Interpretation
Dominant Force for Initial AssociationElectrostatic attractionHydrophobic/van der Waals interactionsSalt shields phosphate charges
Binding Constant (K) for poly[G]~10⁶ M⁻¹~10⁴–10⁵ M⁻¹Loss of electrostatic component weakens overall affinity
Cooperativity (Hill coefficient)Positive (>1)Non-cooperative or slightly negative (~1 or <1)Electrostatic "zipper" effect lost; Steric hindrance dominates
ΔG° (free energy change)More negative (favorable)Less negative (less favorable)Reduced Coulombic contribution to binding energy
ΔH° (enthalpy change)Likely favorable (exothermic) due to electrostatic termsLess favorable or slightly unfavorableIntercalation may have modest endothermic component due to base unstacking
ΔS° (entropy change)Favorable (positive) due to counterion releaseLess favorableHigh salt reduces entropic gain from counterion displacement

Thermodynamic analysis reveals that at low ionic strength, the binding free energy (ΔG°) benefits significantly from a large favorable entropy change (ΔS° >0). This primarily arises from the release of condensed counterions (e.g., Na⁺) from the polynucleotide backbone upon association of the cationic PMTP – a classical signature of polyelectrolyte-mediated binding [2] [7]. At higher ionic strengths, this entropic advantage diminishes, leaving the enthalpy change (ΔH°) as the primary driving force, likely dominated by the van der Waals interactions and π-π stacking within the intercalated complex.

Properties

CAS Number

101363-28-4

Product Name

Tributyl[(pyren-1-yl)methyl]phosphanium bromide

IUPAC Name

tributyl(pyren-1-ylmethyl)phosphanium;bromide

Molecular Formula

C29H38BrP

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C29H38P.BrH/c1-4-7-19-30(20-8-5-2,21-9-6-3)22-26-16-15-25-14-13-23-11-10-12-24-17-18-27(26)29(25)28(23)24;/h10-18H,4-9,19-22H2,1-3H3;1H/q+1;/p-1

InChI Key

BSMBTNOXBQAVSS-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-]

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